molecular formula C8H3F4NaO2 B8819150 sodium;3-fluoro-5-(trifluoromethyl)benzoate CAS No. 1535169-59-5

sodium;3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B8819150
CAS No.: 1535169-59-5
M. Wt: 230.09 g/mol
InChI Key: FCVYDIYEZXTBHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;3-fluoro-5-(trifluoromethyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acids and derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 5-position, with the sodium salt form ensuring its solubility in water. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-fluoro-5-(trifluoromethyl)-, sodium salt (1:1) typically involves the introduction of fluoro and trifluoromethyl groups onto the benzoic acid core. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoic acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or recrystallization to obtain the pure sodium salt.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro and trifluoromethyl groups.

    Reduction Reactions: The carboxylate group can be reduced to form alcohols or aldehydes under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens and nitrating agents, typically under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include halogenated or nitrated derivatives of the original compound.

    Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylate group.

    Oxidation Reactions: Products include various oxidation states of the benzoic acid core, such as quinones or carboxylic acids.

Scientific Research Applications

sodium;3-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-fluoro-5-(trifluoromethyl)-, sodium salt (1:1) involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity. The sodium salt form increases its solubility, facilitating its transport and uptake in biological systems.

Comparison with Similar Compounds

  • Benzoic acid, 3-fluoro-4-(trifluoromethyl)-, sodium salt (1:1)
  • Benzoic acid, 2-fluoro-5-(trifluoromethyl)-, sodium salt (1:1)
  • Benzoic acid, 3-chloro-5-(trifluoromethyl)-, sodium salt (1:1)

Comparison:

  • Structural Differences: The position of the fluoro and trifluoromethyl groups varies among these compounds, leading to differences in their chemical reactivity and biological activity.
  • Chemical Properties: The presence of different substituents affects the compound’s acidity, solubility, and reactivity in various chemical reactions.
  • Biological Activity: The specific arrangement of substituents influences the compound’s interaction with biological targets, resulting in variations in their therapeutic potential and efficacy.

Properties

CAS No.

1535169-59-5

Molecular Formula

C8H3F4NaO2

Molecular Weight

230.09 g/mol

IUPAC Name

sodium;3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C8H4F4O2.Na/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12;/h1-3H,(H,13,14);/q;+1/p-1

InChI Key

FCVYDIYEZXTBHH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)[O-].[Na+]

Origin of Product

United States

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